molecular formula C19H21N3OS B2500614 1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2380180-00-5

1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2500614
CAS No.: 2380180-00-5
M. Wt: 339.46
InChI Key: WWLUPEKPGPYWRX-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a benzimidazole group, an azetidine group, and a thiophene group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom, while thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazoles usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the azetidine group would introduce a degree of saturation. The thiophene group would also contribute to the aromaticity and would introduce a sulfur atom into the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The benzimidazole group could participate in a variety of reactions, including those involving its nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzimidazole group could potentially increase the compound’s stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses, particularly in the field of medicinal chemistry given the known pharmacological activities of benzimidazole derivatives .

Properties

IUPAC Name

1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-9-10-24-18(13)7-8-19(23)21-11-15(12-21)22-14(2)20-16-5-3-4-6-17(16)22/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLUPEKPGPYWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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